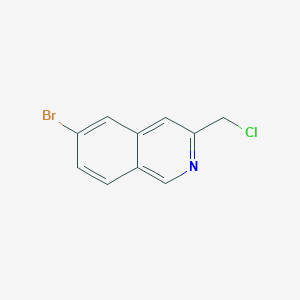![molecular formula C15H16N2O2 B15066026 (S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)
(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach involves the use of a [2+2] cycloaddition reaction to construct the cyclobutane ring, followed by various functional group transformations to introduce the pyrido[3,4-B]indole moiety and the carboxylic acid group .
Industrial Production Methods
advancements in catalytic asymmetric reactions and the development of efficient synthetic routes could potentially facilitate its large-scale production in the future .
化学反应分析
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the spirocyclic core or the pyrido[3,4-B]indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Cyclobutane-containing compounds: These include various natural products and synthetic analogs that feature a cyclobutane ring.
Pyrido[3,4-B]indole derivatives: Compounds with similar indole structures but different substituents or functional groups.
Uniqueness
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with a pyrido[3,4-B]indole moiety makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane]-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-14(19)12-8-10-9-4-1-2-5-11(9)16-13(10)15(17-12)6-3-7-15/h1-2,4-5,12,16-17H,3,6-8H2,(H,18,19)/t12-/m0/s1 |
InChI 键 |
HTUJODAGCMLLSI-LBPRGKRZSA-N |
手性 SMILES |
C1CC2(C1)C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
规范 SMILES |
C1CC2(C1)C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)



![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)




